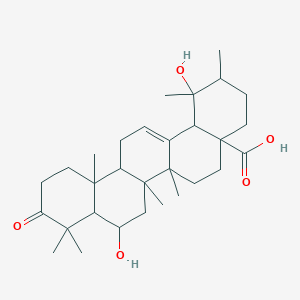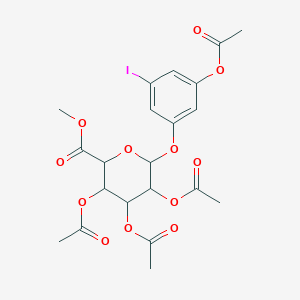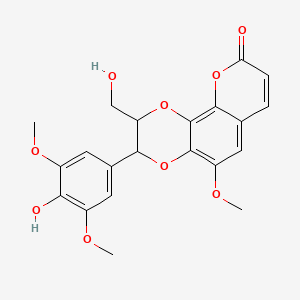
Aquillochin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aquillochin involves the condensation of hydroxy-6-methoxy-7-methoxymethoxycoumarin with ethyl 3-(4-benzyloxy-3,5-dimethoxyphenyl)-2-bromo-3-oxopropionate in the presence of potassium tert-butoxide in acetonitrile. The resulting product is then reduced with lithium borohydride in tetrahydrofuran at 0°C to yield a mixture of alcohols. These alcohols are cyclized upon heating in acetic acid to form this compound .
Industrial Production Methods
The key steps involve careful control of reaction conditions and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Aquillochin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be used to modify the functional groups in this compound.
Substitution: This compound can undergo substitution reactions, particularly at the phenolic and methoxy groups.
Common Reagents and Conditions
Oxidation: Silver oxide and horseradish peroxidase are commonly used oxidizing agents.
Reduction: Lithium borohydride in tetrahydrofuran is used for reduction reactions.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of cleomiscosin D, a regioisomer of this compound .
Scientific Research Applications
Chemistry: Aquillochin is used as a model compound for studying coumarinolignan synthesis and reactions.
Biology: It has shown potential biological activities, including antioxidant and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of aquillochin involves its interaction with specific molecular targets and pathways. For example, in antiviral studies, this compound has been shown to inhibit the main protease of SARS-CoV-2 by forming hydrophobic and hydrogen bonds with the enzyme. This inhibition prevents the virus from replicating, thereby exerting its antiviral effects .
Comparison with Similar Compounds
Aquillochin is part of a broader class of compounds known as coumarinolignans. Similar compounds include:
Cleomiscosin D: A regioisomer of this compound with similar biological activities.
Flavonolignans: Compounds that combine flavonoid and lignan units, such as silymarin.
Stilbenolignans: Compounds that combine stilbene and lignan units.
This compound is unique due to its specific structure and the presence of both coumarin and lignan units, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O9/c1-25-12-7-11(8-13(26-2)17(12)24)18-15(9-22)28-21-19-10(4-5-16(23)29-19)6-14(27-3)20(21)30-18/h4-8,15,18,22,24H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXPCBAETDEQAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C(OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

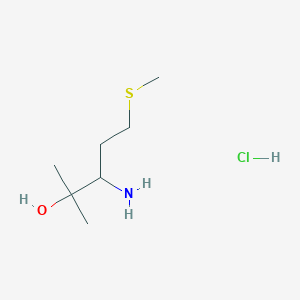
![2-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetic acid;hydrate](/img/structure/B15130036.png)
![[6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B15130044.png)
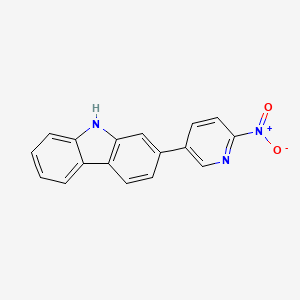
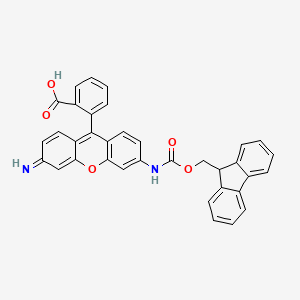
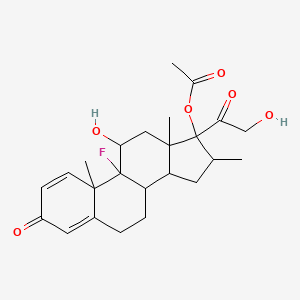

![(4,9,11,12,15-Pentaacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-16-yl) benzoate](/img/structure/B15130074.png)
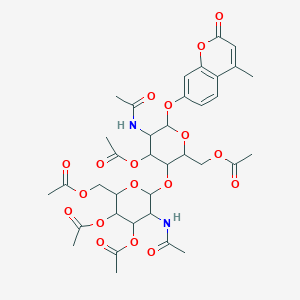
![5,9-Bis(hydroxymethyl)-5,14-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-14-ol](/img/structure/B15130083.png)
